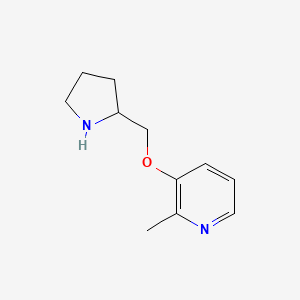

2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Receptor Antagonism and Anxiolytic Activity

2-Methyl-6-(phenylethynyl)pyridine, a structurally similar compound to 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine, has been studied as a potent noncompetitive mGlu5 receptor antagonist. This compound shows promise in treating anxiety due to its effectiveness in animal models of anxiety (Cosford et al., 2003).

Positron Emission Tomography Imaging

A compound closely related to this compound, 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine, has shown high affinity for nicotinic acetylcholine receptors. This makes it a potential tracer for studying these receptors using positron emission tomography, an imaging technique (Brown et al., 2001).

Chemical Synthesis and Modification

This compound and its derivatives are integral in the synthesis of various compounds. For instance, a method for the C-3/5 methylation of pyridines has been developed, showcasing the versatility of pyridine derivatives in chemical synthesis (Grozavu et al., 2020).

Catalysis and Polymer Chemistry

Research has explored the use of pyridine derivatives in catalysis and polymer chemistry. For example, nickel complexes with pyridine-based ligands have been synthesized, indicating the potential of these compounds in creating new materials and catalysts (Kermagoret & Braunstein, 2008).

Biological and Pharmaceutical Research

Pyridine derivatives, like this compound, play a crucial role in pharmaceutical research. They serve as building blocks for drugs and are investigated for their biological effects, including their applications in medicine and industry (Żmigrodzka et al., 2022).

Environmental and Industrial Applications

The study of pyridine derivatives extends to environmental applications. For instance, the sonochemical degradation of 3-Methyl pyridine, a related compound, offers innovative strategies for environmental remediation and insights into the degradation mechanisms of hazardous organic compounds (Daware & Gogate, 2020).

Mechanism of Action

Target of Action

The primary target of 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine, also known as ABT-089, is the neuronal nicotinic acetylcholine receptor (nAChR) subtypes . It displays selectivity towards the high-affinity (-)-cytisine binding site present on the α4β2 nAChR subtype . These receptors play a crucial role in the nervous system, mediating fast synaptic transmission across synapses.

Mode of Action

ABT-089 interacts with its targets in a complex manner, displaying agonist, partial agonist, and inhibitory activities depending on the nAChR subtype with which it interacts . It has a similar potency and efficacy to (-)-nicotine to facilitate acetylcholine release .

Biochemical Pathways

The activation of nAChR subtypes by ABT-089 leads to the stimulation of neurotransmitter release. It facilitates acetylcholine release but is less potent and efficacious than (-)-nicotine in stimulating dopamine release . This differential stimulation of neurotransmitter release illustrates the complexity of nAChR activation.

Pharmacokinetics

It is known that the compound has improved oral bioavailability compared to (-)-nicotine .

Result of Action

ABT-089 has been found to have neuroprotective properties. It protects against the excitotoxic insults elicited by exposure to glutamate in both rat cortical cell cultures and differentiated human IMR32 cells . This suggests that ABT-089 may have therapeutic utility for the treatment of several neurological disorders .

Biochemical Analysis

Biochemical Properties

2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine has been shown to interact with the α4β2 nAChR subtype . It displays selectivity toward the high-affinity (−)-cytisine binding site present on this subtype . This interaction influences the biochemical reactions within the cell, including neurotransmitter release .

Cellular Effects

The compound has been found to have a complex profile of agonist, partial agonist, and inhibitory activities depending on the nAChR subtype with which it interacts . It differentially stimulates neurotransmitter release, displaying a similar potency and efficacy to (−)-nicotine to facilitate ACh release .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the α4β2 nAChR subtype . It can act as an agonist, partial agonist, or inhibitor depending on the subtype .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It was found to be neuroprotective against the excitotoxic insults elicited by exposure to glutamate in both rat cortical cell cultures and differentiated human IMR32 cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been tested in a variety of cognitive tests in rats and monkeys . The compound was administered continuously via subcutaneous osmotic pumps, showing more robust improvement in spatial discrimination water maze performance of septal-lesioned rats .

Metabolic Pathways

Its interaction with the α4β2 nAChR subtype suggests it may play a role in cholinergic signaling pathways .

Transport and Distribution

Its interaction with the α4β2 nAChR subtype suggests it may be localized to areas where these receptors are present .

Subcellular Localization

Given its interaction with the α4β2 nAChR subtype, it may be localized to areas where these receptors are present .

Properties

IUPAC Name |

2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVIKLBSVVNSHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870076 |

Source

|

| Record name | 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2360212.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)